molecular formula C5H7NO2S B14476090 (6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one CAS No. 72424-85-2

(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one

Katalognummer: B14476090
CAS-Nummer: 72424-85-2
Molekulargewicht: 145.18 g/mol
InChI-Schlüssel: HPOMDEMHAYLEPD-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6R)-4-oxa-5-thia-1-azabicyclo[420]octan-8-one is a bicyclic compound that features a unique structure incorporating oxygen, sulfur, and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of impurities.

Analyse Chemischer Reaktionen

Types of Reactions

(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one: shares structural similarities with other bicyclic compounds containing oxygen, sulfur, and nitrogen atoms.

    Penicillins: These antibiotics also feature a bicyclic structure with a sulfur atom, but differ in their specific ring systems and functional groups.

    Cephalosporins: Another class of antibiotics with a similar core structure but distinct chemical modifications.

Uniqueness

The uniqueness of (6R)-4-oxa-5-thia-1-azabicyclo[420]octan-8-one lies in its specific arrangement of atoms and the resulting chemical properties

Eigenschaften

CAS-Nummer

72424-85-2

Molekularformel

C5H7NO2S

Molekulargewicht

145.18 g/mol

IUPAC-Name

(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one

InChI

InChI=1S/C5H7NO2S/c7-4-3-5-6(4)1-2-8-9-5/h5H,1-3H2/t5-/m1/s1

InChI-Schlüssel

HPOMDEMHAYLEPD-RXMQYKEDSA-N

Isomerische SMILES

C1COS[C@H]2N1C(=O)C2

Kanonische SMILES

C1COSC2N1C(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.